4-((5-Bromo-1H-indol-3-yl)methyl)morpholine 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine
Brand Name: Vulcanchem
CAS No.: 102043-55-0
VCID: VC13571156
InChI: InChI=1S/C13H15BrN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2
SMILES: C1COCCN1CC2=CNC3=C2C=C(C=C3)Br
Molecular Formula: C13H15BrN2O
Molecular Weight: 295.17 g/mol

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine

CAS No.: 102043-55-0

Cat. No.: VC13571156

Molecular Formula: C13H15BrN2O

Molecular Weight: 295.17 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine - 102043-55-0

Specification

CAS No. 102043-55-0
Molecular Formula C13H15BrN2O
Molecular Weight 295.17 g/mol
IUPAC Name 4-[(5-bromo-1H-indol-3-yl)methyl]morpholine
Standard InChI InChI=1S/C13H15BrN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2
Standard InChI Key SNQRPKFNROMGEL-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CNC3=C2C=C(C=C3)Br
Canonical SMILES C1COCCN1CC2=CNC3=C2C=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the systematic IUPAC name 4-[(5-bromo-1H-indol-3-yl)methyl]morpholine and a molecular formula of C13H15BrN2O\text{C}_{13}\text{H}_{15}\text{BrN}_2\text{O}, yielding a molecular weight of 295.17 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry102043-55-0
PubChem CID3064261
SMILESC1COCCN1CC2=CNC3=C2C=C(C=C3)Br
InChIKeySNQRPKFNROMGEL-UHFFFAOYSA-N

The indole nucleus consists of a benzene ring fused to a pyrrole ring, with a bromine atom at the 5-position and a morpholinylmethyl group at the 3-position . X-ray crystallography of analogs confirms that the morpholine ring adopts a chair conformation, while the indole system maintains planarity, facilitating π-π stacking interactions with biological targets.

Electronic and Steric Effects

Bromine’s electronegativity (χ=2.96\chi = 2.96) induces electron-withdrawing effects, polarizing the indole ring and enhancing hydrogen-bonding capacity at the N1 position . Concurrently, the morpholine group’s lone electron pairs on oxygen (χ=3.44\chi = 3.44) improve water solubility (logP=1.8\log P = 1.8 predicted) compared to non-morpholinylated indoles (logP>2.5\log P > 2.5).

Synthesis and Derivation

Synthetic Pathways

The compound is typically synthesized through nucleophilic substitution or reductive amination:

  • Bromination: 5-Bromoindole is prepared via electrophilic aromatic substitution using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 in dichloromethane.

  • Morpholine Conjugation: A Mannich reaction introduces the morpholinylmethyl group at C3, employing formaldehyde and morpholine under acidic conditions (HCl\text{HCl}, 60°C) .

Alternative routes include:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromomethyl-5-bromoindole with morpholine .

  • Reductive Amination: Reaction of 5-bromoindole-3-carbaldehyde with morpholine using NaBH4\text{NaBH}_4.

Yield Optimization

A 2023 study demonstrated that Na2S2O5\text{Na}_2\text{S}_2\text{O}_5-mediated cyclocondensation in N,N\text{N,N}-dimethylacetamide at 150°C achieves 86% yield for analogous indole-morpholine hybrids .

Biological Relevance and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells showed 50% inhibition at IC50=12.3μM\text{IC}_{50} = 12.3 \mu\text{M}, attributed to:

  • Topoisomerase II inhibition: Bromine stabilizes the enzyme-DNA cleavage complex.

  • Apoptosis induction: Caspase-3 activation via mitochondrial depolarization .

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming unsubstituted indole derivatives (MIC > 128 μg/mL). The morpholine group enhances membrane penetration by disrupting lipid bilayer integrity .

Anti-inflammatory Effects

In LPS-induced RAW 264.7 macrophages, 10 μM reduced TNF-α production by 68% through NF-κB pathway suppression.

Pharmacokinetic Profiling

ADME Properties

ParameterValueMethod
Plasma protein binding89.2%Equilibrium dialysis
Metabolic stability (t1/2)42 min (human liver microsomes)LC-MS/MS
Caco-2 permeability8.7×1068.7 \times 10^{-6} cm/sPapp assay

The morpholine moiety reduces first-pass metabolism by cytochrome P450 3A4 compared to piperazine analogs .

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3): δ 8.15 (s, 1H, indole NH), 7.45 (d, J = 8.6 Hz, 1H, H-4), 7.32 (d, J = 8.6 Hz, 1H, H-6), 4.22 (s, 2H, CH2N) .

  • HRMS (ESI+): m/z 296.0384 [M+H]+ (calc. 296.0381).

Comparative Analysis

CompoundAnticancer IC50\text{IC}_{50} (μM)Solubility (mg/mL)
5-Bromoindole45.60.12
3-Morpholinomethylindole28.91.8
4-((5-Bromo-1H-indol-3-yl)methyl)morpholine12.32.4

The bromine-morpholine synergy enhances both potency and solubility compared to parent structures .

Research Applications

Drug Discovery

  • Kinase inhibitor scaffolds: Serves as a BRAFV600E^{V600E} inhibitor precursor (Kd = 38 nM in silico).

  • Antibiotic adjuvants: Restores tetracycline activity against efflux pump-positive E. coli at 8 μg/mL .

Biochemical Probes

Fluorescence emission at λem=450\lambda_{\text{em}} = 450 nm enables real-time tracking of cellular uptake .

Future Directions

  • Prodrug development: Acetylation of the indole NH to enhance oral bioavailability.

  • Targeted delivery: Conjugation to folate-PEG nanoparticles for tumor-specific accumulation.

  • Combinatorial libraries: Ugi four-component reactions to generate 500+ analogs for high-throughput screening.

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